

In-Depth Technical Guide to Lauryl Oleate (CAS No. 36078-10-1)

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Compound of Interest

Compound Name: Lauryl Oleate

Cat. No.: B7823689

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lauryl Oleate** (CAS No. 36078-10-1), a fatty acid ester with significant potential in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, summaries of its applications, example experimental protocols, and insights into its potential biological activities based on its constituent components.

Physicochemical Properties of Lauryl Oleate

Lauryl Oleate is the ester of lauryl alcohol and oleic acid.[1] It is a biodegradable and versatile ingredient with a low toxicity profile.[2] The following table summarizes its key physicochemical properties.

Property	Value	Source(s)
CAS Number	36078-10-1	[2] [3] [4]
Molecular Formula	C30H58O2	
Molecular Weight	450.78 g/mol	
Appearance	Colorless to pale yellow liquid; may be solid at room temperature	
Odor	Mild	
Solubility	Insoluble in water; soluble in oils and lipids	
Melting Point	14.5 °C	
Boiling Point	519.6 °C at 760 mmHg (estimated)	
Density	0.865 g/cm ³	
Flash Point	71.3 °C (estimated)	
logP (o/w)	13.623 (estimated)	
Purity	>99%	

Applications of Lauryl Oleate

Lauryl Oleate's properties make it a valuable excipient in various formulations. Its primary applications are summarized below.

Application Area	Function	Description	Source(s)
Drug Delivery	Percutaneous Absorption Enhancer	Increases the permeability of the skin and intestinal tract, enhancing the absorption of drugs.	
Solubilizing Agent	Its amphiphilic nature helps to dissolve poorly water-soluble drugs, improving bioavailability.		
Nanoparticle Carrier	Can be used in the formulation of nanoparticles for targeted drug delivery.		
Cosmetics & Personal Care	Emollient & Skin Conditioning Agent	Softens and soothes the skin, improving texture and spreadability of lotions and creams.	
Emulsifying Agent	Stabilizes oil and water mixtures in formulations like creams and lotions.		
Biomedical Research	Cell Culture Supplement	May be used in cell culture media to stimulate cell proliferation and differentiation.	

Antimicrobial
Research

Exhibits some
antimicrobial activity,
suggesting potential
for developing new
antimicrobial agents.

Experimental Protocols

Detailed experimental data for **Lauryl Oleate** is limited in publicly available literature. The following are example protocols based on standard methodologies for similar lipid esters.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes a general method to evaluate the potential of **Lauryl Oleate** to enhance the percutaneous absorption of an active pharmaceutical ingredient (API).

1. Materials:

- **Lauryl Oleate**
- Active Pharmaceutical Ingredient (API)
- Suitable solvent vehicle (e.g., propylene glycol, ethanol)
- Phosphate-buffered saline (PBS), pH 7.4
- Excised skin (e.g., porcine ear skin, human cadaver skin)
- Franz diffusion cells
- High-performance liquid chromatography (HPLC) system

2. Skin Preparation:

- Thaw frozen skin at room temperature.

- Excise a section of full-thickness skin and remove subcutaneous fat.
- Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

3. Franz Diffusion Cell Setup:

- Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.
- Equilibrate the system to 37°C.

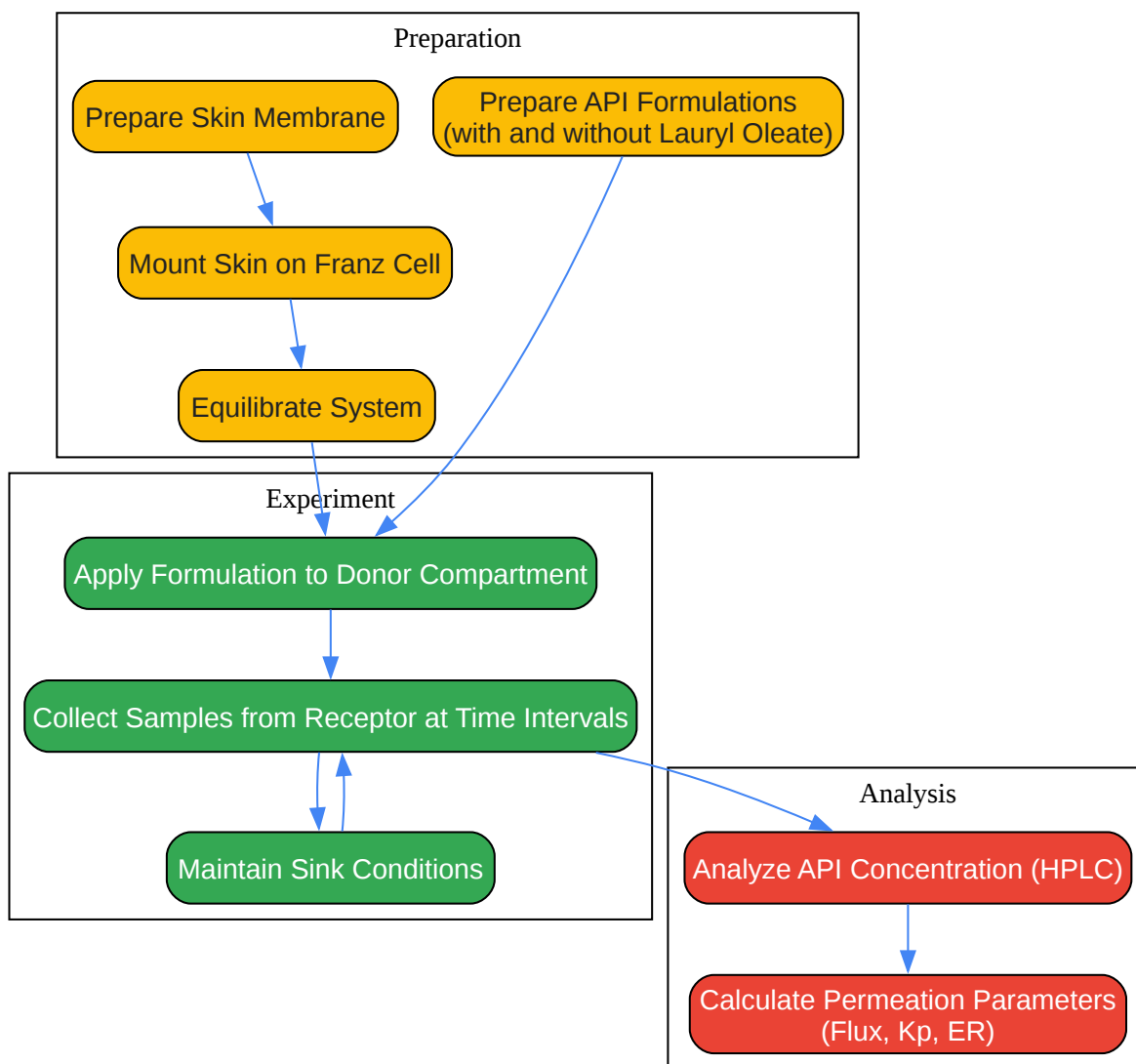
4. Formulation Application and Sampling:

- Prepare a saturated solution of the API in the vehicle with and without a defined concentration of **Lauryl Oleate** (e.g., 1-5% w/v).
- Apply a finite dose of the formulation to the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

5. Sample Analysis and Data Interpretation:

- Analyze the API concentration in the collected samples using a validated HPLC method.
- Plot the cumulative amount of API permeated per unit area versus time.
- Calculate the steady-state flux (J_{ss}), permeability coefficient (K_p), and enhancement ratio (ER).

$$\text{Enhancement Ratio (ER)} = J_{ss} (\text{with } \mathbf{Lauryl\ Oleate}) / J_{ss} (\text{without } \mathbf{Lauryl\ Oleate})$$



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Workflow for an in vitro skin permeation study.

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines a general high-pressure homogenization method for preparing **Lauryl Oleate**-based SLNs.

1. Materials:

- **Lauryl Oleate** (as the solid lipid)
- Drug to be encapsulated
- Surfactant (e.g., Polysorbate 80, Poloxamer 188)
- Purified water

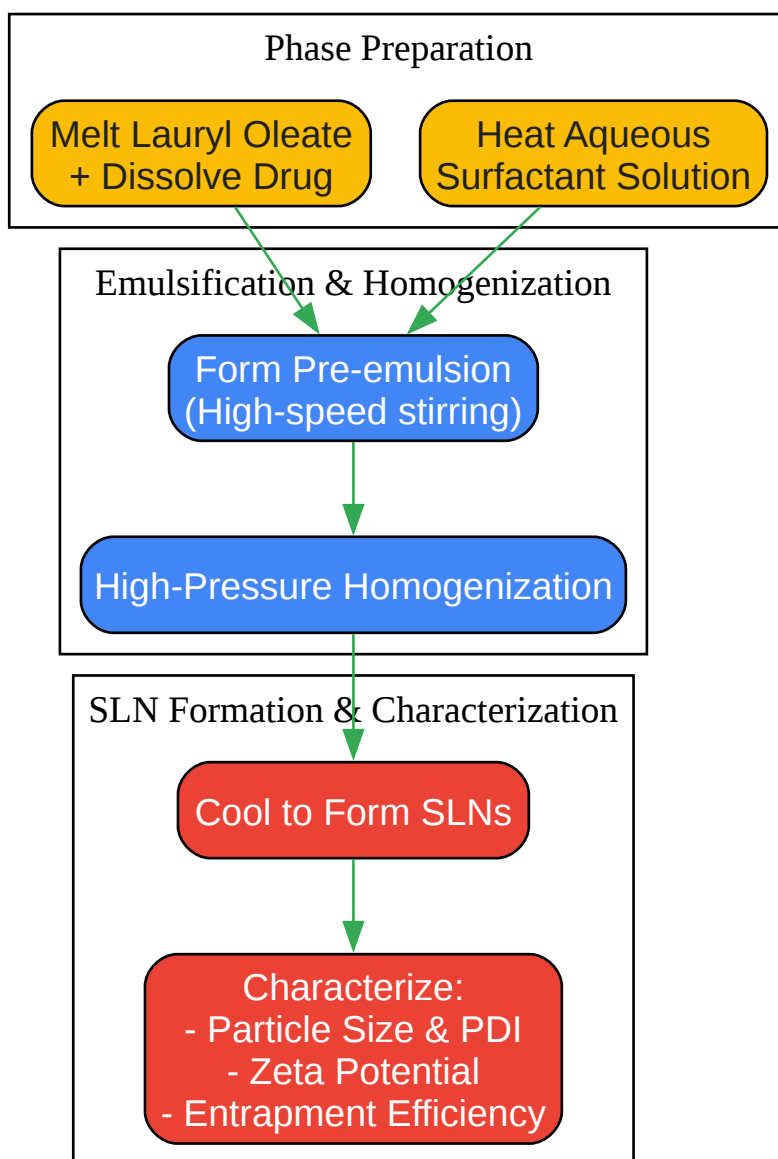
2. Preparation Method:

- Melt the **Lauryl Oleate** at a temperature approximately 5-10°C above its melting point.
- Disperse or dissolve the drug in the molten lipid phase.
- Separately, heat an aqueous surfactant solution to the same temperature.
- Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
- Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a set pressure.
- Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

3. Characterization:

- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Determined using electrophoretic light scattering to assess colloidal stability.
- Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantified by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and measuring the drug

concentration in both fractions.



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Workflow for **Lauryl Oleate**-based SLN preparation.

Cell Viability / Cytotoxicity Assay

This protocol provides a general framework for assessing the effect of **Lauryl Oleate** on cell viability using an MTT assay.

1. Materials:

- **Lauryl Oleate**

- Cell line of interest (e.g., HaCaT keratinocytes, fibroblasts)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates

2. Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of **Lauryl Oleate** in the cell culture medium. A vehicle control (medium with the same solvent concentration used for **Lauryl Oleate**) should be included.
- Replace the medium in the wells with the prepared **Lauryl Oleate** dilutions and controls.
- Incubate for a specified period (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

Biological Activity and Signaling Pathways

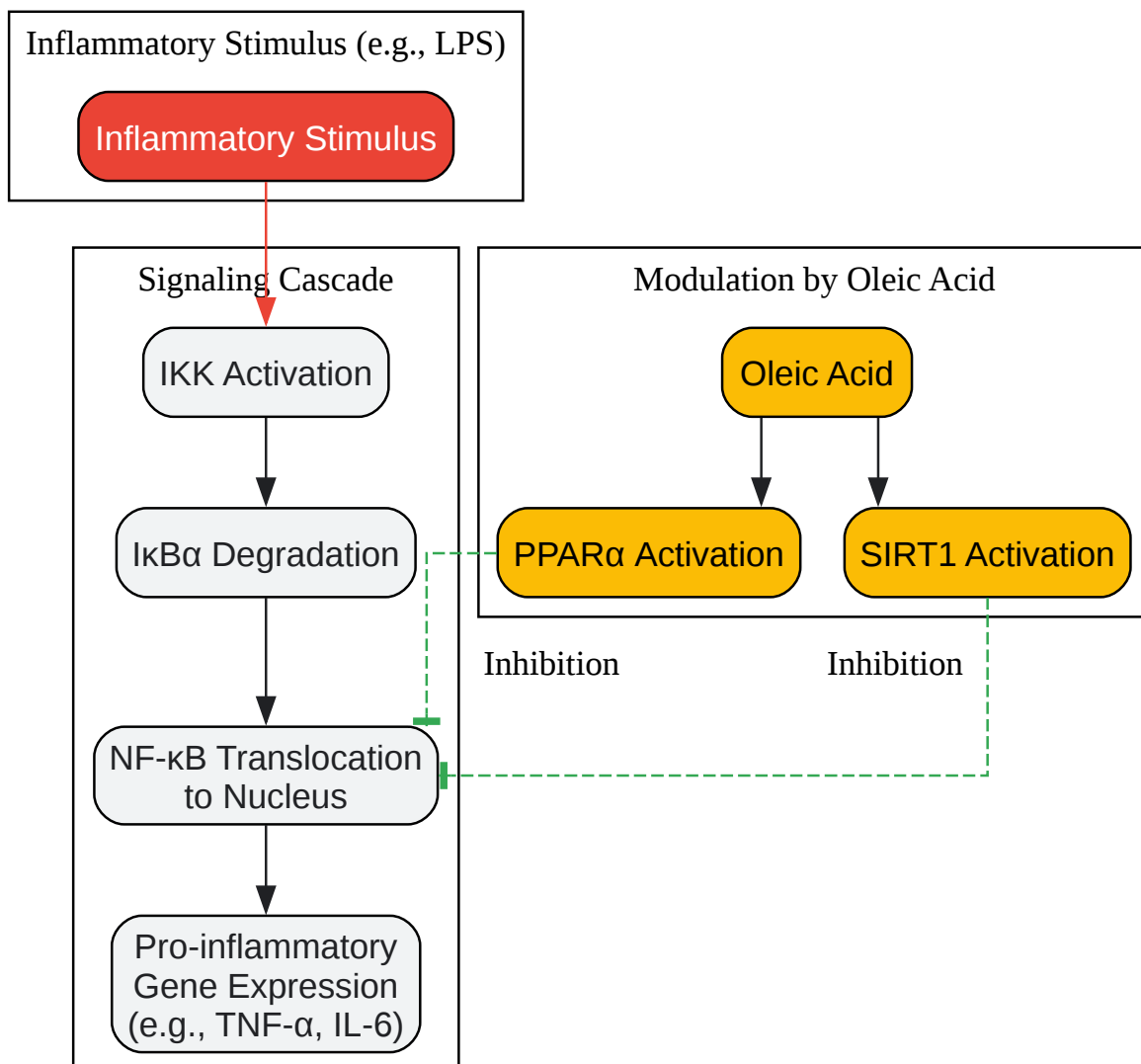
Direct studies on the signaling pathways modulated by **Lauryl Oleate** are scarce. However, as an ester of oleic acid, its biological effects may be, in part, attributable to the known activities of oleic acid following potential enzymatic hydrolysis.

Anti-inflammatory Effects of Oleic Acid

Oleic acid has been reported to possess anti-inflammatory properties. Its mechanisms are thought to involve the modulation of key inflammatory signaling pathways.

- **Inhibition of NF- κ B Signaling:** Oleic acid may suppress the activation of Nuclear Factor-kappa B (NF- κ B), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.
- **Activation of PPAR α :** Oleoylethanolamide (OEA), a derivative of oleic acid, is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). Activation of PPAR α can lead to the downregulation of inflammatory responses.
- **Activation of SIRT1:** Oleic acid has been identified as a natural activator of Sirtuin 1 (SIRT1), a protein that can deacetylate and modulate the activity of various transcription factors, including those involved in inflammation.

It is important to note that further research is required to determine if **Lauryl Oleate** itself interacts with these pathways or if it serves as a prodrug for oleic acid.



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Potential anti-inflammatory signaling of oleic acid.

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